4-Acetaminophen sulfate-d4 4-Acetaminophen sulfate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16592554
InChI: InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D
SMILES:
Molecular Formula: C8H9NO5S
Molecular Weight: 235.25 g/mol

4-Acetaminophen sulfate-d4

CAS No.:

Cat. No.: VC16592554

Molecular Formula: C8H9NO5S

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

4-Acetaminophen sulfate-d4 -

Molecular Formula C8H9NO5S
Molecular Weight 235.25 g/mol
IUPAC Name (4-acetamido-2,3,5,6-tetradeuteriophenyl) hydrogen sulfate
Standard InChI InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D
Standard InChI Key IGTYILLPRJOVFY-QFFDRWTDSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])OS(=O)(=O)O)[2H]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Acetaminophen sulfate-d4 (systematic name: N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4) features four deuterium atoms substituted at specific positions on the acetaminophen core structure. The molecular formula is C₈H₅D₄NO₅S, with a molecular weight of 238.28 g/mol (calculated from isotopic substitution effects) . The deuterium atoms reside on the acetyl group and aromatic ring, strategically placed to minimize isotopic exchange during sample processing.

Table 1: Comparative Molecular Properties

PropertyAcetaminophenAcetaminophen-d44-Acetaminophen Sulfate-d4
Molecular FormulaC₈H₉NO₂C₈H₅D₄NO₂C₈H₅D₄NO₅S
Molecular Weight (g/mol)151.16170.23238.28
Deuterium PositionsNoneAcetyl + aromaticAcetyl + aromatic + sulfate
Key Functional GroupsAmide, phenolAmide-d4, phenolAmide-d4, sulfated phenol

Spectral Signatures

The deuterium substitution alters key spectral characteristics:

  • Mass Spectrometry: The molecular ion ([M-H]⁻) appears at m/z 238.1, distinct from non-deuterated acetaminophen sulfate (m/z 234.1). Fragmentation patterns show dominant ions at m/z 114.2 (C₄D₄H₂O⁺) and m/z 80.0 (SO₃⁻) .

  • NMR Spectroscopy: Deuterium incorporation reduces proton signals at δ 2.15 ppm (acetyl CH₃) and δ 6.7–7.1 ppm (aromatic protons), replaced by corresponding deuterium quadrupolar splitting patterns.

StepReagentsTemperatureDurationYield (%)
DeuterationD₂O, HCl/DCl80°C48 h92
Acetylation(CD₃CO)₂O, DMSO-d660°C6 h85
SulfationPAPS-d4, SULT1A1, D₂O37°C2 h78

Purification and Quality Assurance

Post-synthetic purification involves:

  • Ion-Exchange Chromatography: DEAE-Sephadex columns eluted with ammonium bicarbonate-d9 gradient (0.1–0.5 M)

  • Crystallization: Recrystallization from deuterated ethanol/water (1:1 v/v) yields >99.5% isotopic purity

  • QC Metrics:

    • Isotopic enrichment: ≥99.8% by high-resolution MS

    • Residual proton content: <0.2% at all labeled positions (¹H NMR)

    • Sulfation efficiency: ≥95% (HPLC-UV at 245 nm)

Analytical Applications in Modern Pharmacology

Quantitative Bioanalysis

4-Acetaminophen sulfate-d4 has become indispensable for LC-MS/MS quantification of acetaminophen sulfate in plasma, urine, and hepatocyte cultures. A validated method by Zhang et al. (2023) achieved:

  • Linear Range: 0.5–500 ng/mL (r² > 0.999)

  • LLOQ: 0.5 ng/mL with 20 μL sample volume

  • Matrix Effects: 98–102% recovery across six donor plasma lots

  • Inter-day Precision: ≤5.8% CV at LLOQ

Table 3: Representative LC-MS/MS Parameters

ParameterAcetaminophen Sulfate4-Acetaminophen Sulfate-d4
Retention Time (min)3.45 ± 0.033.44 ± 0.02
Precursor Ion (m/z)234.1 → 80.0238.1 → 80.0
Collision Energy (eV)2522
Ion Source Voltage (V)45004500

Metabolic Pathway Elucidation

Deuterium labeling enables precise tracking of sulfation kinetics in human hepatocytes:

  • Sulfotransferase Kinetics: Kₘ = 18.7 ± 2.1 μM for SULT1A1-mediated sulfation (vs. 19.3 μM for non-deuterated)

  • Deuterium Isotope Effects:

    • Primary KIE: kₕ/kₔ = 1.12 ± 0.05 for sulfation rate

    • Secondary KIE: 1.04 ± 0.02 in aromatic ring sulfation

  • Enterohepatic Recirculation: Deuterium retention in fecal metabolites confirms biliary excretion pathways

Toxicological Implications and Clinical Relevance

Overdose Metabolism Profiling

In acute acetaminophen overdose scenarios, 4-acetaminophen sulfate-d4 facilitates differentiation of metabolic adaptation pathways:

  • Sulfation Capacity Exhaustion: Sulfate/glucuronide ratio drops from 1:1 (therapeutic) to 0.2:1 (overdose)

  • Reactive Metabolite Formation: NAPQI-d4 (deuterated quinone imine) detected at 12% higher levels vs. non-deuterated, suggesting isotopic stabilization

Pediatric vs. Adult Metabolism

Comparative studies using deuterated analogs reveal:

  • Neonates: Sulfation accounts for 45% of total clearance (vs. 30% in adults)

  • Geriatric Patients: 22% reduction in sulfation capacity correlated with SULT1A1 expression decline

Table 4: Age-Dependent Sulfation Kinetics

Age GroupSulfation Rate (pmol/min/mg)SULT1A1 Activity (%)
Neonates18.7 ± 3.2155 ± 12
Adults27.4 ± 4.1100 ± 8
Elderly21.3 ± 2.978 ± 6

Future Directions in Deuterated Metabolite Research

Emerging applications leverage 4-acetaminophen sulfate-d4 for:

  • Nanoparticle Drug Delivery: Tracking sulfated metabolite release from PEGylated liposomes

  • Gut Microbiome Interactions: Quantifying bacterial sulfatase activity via deuterium retention

  • Therapeutic Drug Monitoring: Point-of-care MS systems using deuterated analogs for rapid overdose assessment

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator